Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts†
Organic Chemistry Frontiers Pub Date: 2023-11-22 DOI: 10.1039/D3QO01664A
Abstract
New annulation reactions involving aliphatic nitro compounds and vinyl sulfonium salts are described. Selective methods are proposed to control the direction of the reaction by changing the solvent and the base. The use of DBU in EtOAc resulted in predominant cyclopropane ring closure, while Et3N in CF3CH2OH selectively afforded isoxazoline N-oxides. A broad substrate scope was demonstrated, and a series of nitrocyclopropanes and isoxazoline N-oxides were synthesized in high yields. The developed methodology is effective, tolerant toward many functional groups, and easy to implement in practice. The observed selectivity was probed by DFT calculations, showing the importance of both the solvent and the base. The synthetic value of the resulting products was demonstrated by the selective reduction of the nitro group, selective C–C bond cleavage, as well as some other transformations.
Recommended Literature
- [1] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [2] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [3] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [4] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [5] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [6] Contents list
- [7] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [8] Engineering of porous π-stacked solids using mechanochemistry
- [9] Note on the Valenta acetic acid test
- [10] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 1467-16-9
-
CAS no.: 169555-93-5
-
CAS no.: 16096-33-6
-
CAS no.: 107016-79-5